molecular formula C9H7FN2O B2899258 4-Fluoro-2-(1H-pyrazol-3-yl)phenol CAS No. 288401-64-9

4-Fluoro-2-(1H-pyrazol-3-yl)phenol

Cat. No. B2899258
M. Wt: 178.166
InChI Key: QKAHKTLLEHWJPY-UHFFFAOYSA-N
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Description

4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a halo-substituted phenolic pyrazole derivative . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol involves a Friedel–Crafts approach which provides a reliable access to the key intermediate, subsequently followed by a Suzuki–Miyaura cross-coupling .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol is C9H7FN2O . The InChI is 1S/C9H7FN2O/c10-6-1-2-9(13)7(5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12) .


Chemical Reactions Analysis

The existence of an electron-withdrawing group, a substituent on the ortho-position of phenol ring or a halogen atom at the 4-position of the pyrazole enhances the antifungal activity of pyrazoles .


Physical And Chemical Properties Analysis

The molecular weight of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol is 178.16 g/mol . It has a XLogP3-AA of 1.6, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .

Scientific Research Applications

    Scientific Field: Organic Chemistry

    • Application : “4-Fluoro-2-(1H-pyrazol-3-yl)phenol” is a halo-substituted phenolic pyrazole derivative . It is used as a building block in organic synthesis .
    • Methods of Application : The specific methods of application can vary widely depending on the specific synthesis being performed. However, it is generally used in reactions under controlled conditions in a laboratory setting .
    • Results or Outcomes : The outcomes of these syntheses can vary widely, but the use of “4-Fluoro-2-(1H-pyrazol-3-yl)phenol” can enable the creation of a wide variety of complex organic molecules .

    Scientific Field: Medicinal Chemistry

    • Application : Compounds similar to “4-Fluoro-2-(1H-pyrazol-3-yl)phenol” have been synthesized and evaluated for in vitro antibacterial and antifungal activity .
    • Methods of Application : These compounds were likely synthesized in a laboratory setting and then tested against various bacterial and fungal strains .
    • Results or Outcomes : The specific results are not provided in the search results, but the compounds were tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, S. typhi, Candida albicans, and Aspergillus niger .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-fluoro-2-(1H-pyrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-6-1-2-9(13)7(5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAHKTLLEHWJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(1H-pyrazol-3-yl)phenol

CAS RN

288401-64-9
Record name 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
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